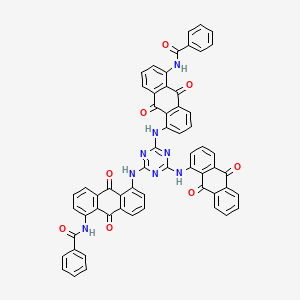

N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)

Description

This compound features a central 1,3,5-triazine core substituted with two anthraquinone-imino-benzamide moieties and a 1-aminoanthraquinone group. Its structural complexity arises from the conjugation of electron-deficient anthraquinone units and the planar triazine ring, which may enhance π-π stacking and electronic delocalization.

Properties

CAS No. |

83742-16-9 |

|---|---|

Molecular Formula |

C59H34N8O8 |

Molecular Weight |

982.9 g/mol |

IUPAC Name |

N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-[(9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |

InChI |

InChI=1S/C59H34N8O8/c68-49-32-18-7-8-19-33(32)50(69)44-34(49)20-9-27-41(44)62-57-65-58(63-42-28-12-23-37-47(42)53(72)35-21-10-25-39(45(35)51(37)70)60-55(74)30-14-3-1-4-15-30)67-59(66-57)64-43-29-13-24-38-48(43)54(73)36-22-11-26-40(46(36)52(38)71)61-56(75)31-16-5-2-6-17-31/h1-29H,(H,60,74)(H,61,75)(H3,62,63,64,65,66,67) |

InChI Key |

UOGNJNFMFDMUEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)NC9=CC=CC1=C9C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Biological Activity

N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide), a complex organic compound with the molecular formula and a molecular weight of 982.9 g/mol, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that combines anthracene derivatives with triazine and benzamide moieties. This structural complexity is believed to contribute to its diverse biological activities.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅₉H₃₄N₈O₈ |

| Molecular Weight | 982.9 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from anthracene and triazine frameworks. For instance, a series of imamine-1,3,5-triazine derivatives were evaluated for their antiproliferative properties against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer). Some derivatives exhibited superior activity compared to imatinib, a well-known anticancer drug .

Case Study:

In a study involving imamine derivatives:

- Compound 4f demonstrated an IC50 of 6.25 µM against MDA-MB-231 cells.

- It effectively inhibited migration and invasion of these cells and showed significant anti-tumor effects in xenograft models.

The mechanism through which N,N'-((6-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) exerts its biological effects is likely multifaceted:

- Inhibition of Cell Proliferation: Compounds with similar structures have been shown to induce cell cycle arrest.

- Induction of Apoptosis: Activation of apoptotic pathways has been implicated in the anticancer activity.

- Interaction with DNA: The anthracene moiety may intercalate with DNA or form adducts that disrupt replication and transcription processes.

Toxicological Profile

While the therapeutic potential is promising, the toxicological data for this compound remains limited. It is crucial to assess the safety profile through further studies focusing on:

- Acute Toxicity: Evaluating LD50 values in animal models.

- Chronic Toxicity: Long-term exposure studies to assess carcinogenic potential.

- Metabolism Studies: Understanding how the compound is metabolized in vivo could provide insights into its safety and efficacy.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations:

- Triazine vs.

- Substituent Effects: Chloro or phenyl groups on triazine (CAS 49776-52-5, ) modify solubility and reactivity. Methoxybenzamide derivatives (84559-87-5) show increased solubility in polar solvents due to electron-donating methoxy groups .

Spectroscopic and Electronic Properties

- NMR Shifts: Anthraquinone protons in the target compound are expected downfield (δ 8.5-9.0 ppm) due to electron-withdrawing effects, while triazine-linked compounds show distinct splitting patterns .

- IR Stretching: Benzamide C=O stretches (~1650 cm⁻¹) and anthraquinone C=O (~1670 cm⁻¹) are consistent across analogues .

- UV-Vis: Triazine-containing compounds exhibit broader absorption bands (300-500 nm) compared to imino-linked derivatives, suggesting enhanced conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.